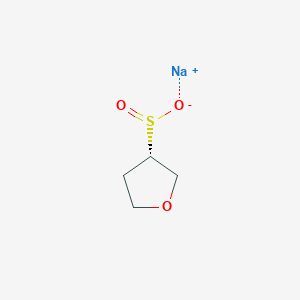

sodium (3S)-oxolane-3-sulfinate

CAS No.:

Cat. No.: VC18087505

Molecular Formula: C4H7NaO3S

Molecular Weight: 158.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C4H7NaO3S |

|---|---|

| Molecular Weight | 158.15 g/mol |

| IUPAC Name | sodium;(3S)-oxolane-3-sulfinate |

| Standard InChI | InChI=1S/C4H8O3S.Na/c5-8(6)4-1-2-7-3-4;/h4H,1-3H2,(H,5,6);/q;+1/p-1/t4-;/m0./s1 |

| Standard InChI Key | IHAPRSZBTHYXPY-WCCKRBBISA-M |

| Isomeric SMILES | C1COC[C@H]1S(=O)[O-].[Na+] |

| Canonical SMILES | C1COCC1S(=O)[O-].[Na+] |

Introduction

Structural Characteristics and Stereochemistry

Molecular Architecture

The compound features a tetrahydrofuran (oxolane) ring system, where the sulfur atom of the sulfinate group () is bonded to the 3S carbon. The sodium counterion stabilizes the sulfinate anion, enhancing solubility in polar aprotic solvents. The stereochemistry at the 3-position is unequivocally defined as S-configuration, as evidenced by its distinct CAS registry entry . The enantiomeric form, sodium (3R)-oxolane-3-sulfinate (CAS 2648929-72-8), shares the same molecular formula but differs in spatial arrangement .

Table 1: Comparative Structural Data for Sodium (3S)- and (3R)-Oxolane-3-Sulfinate

| Property | Sodium (3S)-Oxolane-3-Sulfinate | Sodium (3R)-Oxolane-3-Sulfinate |

|---|---|---|

| CAS Number | 2639399-76-9 | 2648929-72-8 |

| Molecular Formula | ||

| Molar Mass (g/mol) | 160.16 | 158.15 |

| SMILES Notation |

The SMILES notation highlights the stereochemical descriptor (@@H) for the S-configuration, differentiating it from the R-enantiomer . X-ray crystallography or chiral HPLC would typically confirm absolute configuration, though such data are not explicitly available in the cited sources.

Spectroscopic Profiles

While experimental spectroscopic data (NMR, IR) for the 3S enantiomer are absent in the provided sources, analogous sulfinate salts exhibit characteristic signals. For example:

-

NMR: Protons on the tetrahydrofuran ring resonate between δ 1.8–4.0 ppm, with diastereotopic splitting due to the sulfinate group’s anisotropy.

-

NMR: The sulfinate-bearing carbon (C3) typically appears downfield near δ 75–85 ppm .

-

IR Spectroscopy: Strong absorption bands for asymmetric and symmetric stretches occur near 1120 cm and 1040 cm, respectively .

Physicochemical Properties

Solubility and Stability

Sodium (3S)-oxolane-3-sulfinate is hygroscopic, requiring storage under inert conditions to prevent hydrolysis. Its solubility profile favors polar solvents:

-

Water: High solubility due to ionic character.

-

THF/DMSO: Moderately soluble, enabling use in organometallic reactions.

-

Hydrolytic Sensitivity: The sulfinate group undergoes hydrolysis in aqueous acidic or basic media, yielding sulfinic acids or disulfides .

Table 2: Predicted Physicochemical Parameters

| Parameter | Value | Method/Source |

|---|---|---|

| LogP (Partition Coefficient) | ~-1.2 (estimated) | Calculated via PubChem |

| pKa (Sulfinate Group) | ~2.5–3.5 | Analogous sulfinates |

| Melting Point | Not reported | — |

Reactivity Profile

The sulfinate anion () acts as a soft nucleophile, participating in:

-

Suzuki-Miyaura Couplings: As a sulfinate coupling partner for aryl halides, though this is more documented for aryl sulfinates .

-

Michael Additions: Conjugate additions to α,β-unsaturated carbonyls.

-

Oxidation: Conversion to sulfones via oxidative conditions (e.g., ).

Applications in Organic Synthesis

Asymmetric Catalysis

The 3S configuration makes this compound valuable in stereoselective reactions. For instance:

-

Chiral Auxiliaries: Temporary stereochemical control in aldol or Mannich reactions.

-

Ligand Synthesis: Precursor for sulfonamide ligands in transition-metal catalysis .

Pharmaceutical Intermediates

Sulfinates are precursors to sulfonamides, a common pharmacophore. The tetrahydrofuran ring may enhance bioavailability in drug candidates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume